N-Phthaloyl-l-glutamic anhydride
Overview
Description
N-Phthaloyl-L-glutamic anhydride (NPGLA) is recognized for its role in the synthesis of γ-glutamyl amino acids, offering a solution for racemization-free synthesis and enhancing the properties of these amino acids. It is instrumental in the formation of pseudo-peptide bonds, contributing significantly to the study of γ-glutamyl peptides and analogs (Kalyanam & Majeed, 2009).
Synthesis Analysis
A practical synthesis approach for N,N-Phthaloyl-L-glutamic 1,5-anhydride has been established, highlighting its crucial role as a reagent for γ-glutamylations. This synthetic route provides a pathway to glutamylamino acids and peptides, favoring the phthalyl group for protection due to its efficiency in facilitating the formation of γ-glutamyl derivatives (Gu & Jiang, 2004).
Molecular Structure Analysis
The molecular structure of NPGLA was analyzed through the synthesis of thermally stable and optically active copolyamides. This involved the reaction of phthalic anhydride with L-glutamic acid, leading to the development of new polymers with significant thermal and solubility properties (Faghihi et al., 2009).
Chemical Reactions and Properties
Chemical modifications through the reaction with cyclic acid anhydrides in specific solvents have been explored, demonstrating the versatility of NPGLA in forming water-soluble derivatives and highlighting its potential for various applications (Shigemasa et al., 1999).
Physical Properties Analysis
The synthesis and study of poly[γ-(l)-menthyl L- and D-glutamates] from NPGLA provided insights into the physical properties, such as solubility and the formation of specific secondary structures, illustrating the compound's potential in creating polymers with unique physical characteristics (Yamamoto et al., 1970).
Chemical Properties Analysis
NPGLA's chemical properties are highlighted through its role in synthesizing dendritic lipopeptide oligomers. This showcases the compound's utility in forming materials with diverse physicochemical and biological properties, opening avenues for its application in drug delivery systems (Hegde et al., 2020).
Scientific Research Applications
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Polymer Research
- Application Summary : N-Phthaloyl-L-glutamic anhydride is used in the synthesis of new organosoluble copolyamides . These copolyamides are thermally stable and optically active polymers .
- Methods of Application : The compound is synthesized from the reaction of phthalic anhydride with L-glutamic acid in a solution of glacial acetic acid at refluxing temperature . New copolyamides are synthesized through the direct polycondensation reaction of N-Phthaloyl-L-glutamic acid with 1,5-naphthalene diamine, 3,4-diaminobenzophenon in the presence of adipic acid, fumaric acid and terephthalic acid as a second diacid .
- Results : The resulting polymers were characterized by means of FTIR spectroscopy, UV-vis spectroscopy, elemental analyses, inherent viscosity, specific rotation and thermal properties . These polymers are readily soluble in polar aprotic solvents .
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Chiral Transfer Reagent
- Application Summary : N-phthaloyl-L-glutamic anhydride (NPGLA) offers a simple solution for the racemization free synthesis of γ-glutamyl amino acids with usefully enhanced properties .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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γ-Glutamyl Transfer Reagent
- Application Summary : N-phthaloyl-L-glutamic anhydride (NPGLA) offers a simple solution for the racemization free synthesis of γ-glutamyl amino acids with usefully enhanced properties . γ-glutamyl dipeptides (γ-Glu AA) are defined in this context as the compounds derived by the acylation of an amino acid (AA) through the γ-carboxyl carbon of L-glutamic acid .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Food Industry
- Application Summary : γ-Glutamyl dipeptides, synthesized using N-phthaloyl-L-glutamic anhydride, have been found to enhance the sensory perception of food, providing a longer lasting food sensation . These compounds, often found in beans, garlic, and onion, are served often with meat dishes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not detailed in the source .
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Nutritional Improvement
- Application Summary : ε-(γ-Glutamyl)lysine, synthesized using N-phthaloyl-L-glutamic anhydride, has been found to serve as a nutritional source of lysine . This compound is an important amino acid component forming part of food products .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Nutritional improvement of bread has been noticed with ε-(γ-Glutamyl)lysine .
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Flavor Enhancement
- Application Summary : Compounds possessing the properties of mouthfulness and thickness and increasing continuity of food taste perception have been termed by the Japanese as “kokumi” flavor compounds . Such properties are ostensibly conferred by the γ-glutamyl residue on the amino acids . These compounds occur in garlic and onion .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of beans, garlic, onion being served often with meat dishes for enhancing the sensory perception as well as a longer lasting food sensation .
Safety And Hazards
properties
IUPAC Name |
2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDLEMPZXFCQEB-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021092 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloyl-l-glutamic anhydride | |
CAS RN |
25830-77-7 | |
Record name | N-Phthaloyl-L-glutamic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25830-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phthaloyl-L-glutamic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025830777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-tetrahydro-2,6-dioxo-2H-pyran-3-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHTHALOYL-L-GLUTAMIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN6U9B52ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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